1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892274-44-1 |
|---|---|
Molecular Formula |
C21H18N2O2S |
Molecular Weight |
362.45 |
IUPAC Name |
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
VOXUOFHZDZDYOM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Structural and Nomenclature Analysis
Core Architecture
The molecule features a bicyclic thieno[2,3-d]pyrimidine system formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions 5,6). This configuration introduces dual aromaticity, enhancing stability and electronic diversity. The 2,4-dione groups provide hydrogen-bonding sites critical for biological interactions, while substituents at positions 1, 3, 5, and 6 modulate steric and electronic properties.
Traditional Cyclocondensation Methods
Thiophene Core Formation
Initial synthesis begins with cyclocondensation of 6-methyl-heptane-2,4-dione and malononitrile in ethanol under basic conditions, yielding a thiophene intermediate. Sulfur incorporation occurs via nucleophilic attack, with NaOH catalyzing deprotonation.
Pyrimidine Annulation
The thiophene intermediate reacts with urea at 120°C to form the pyrimidine ring. This step proceeds through nucleophilic addition-elimination, with the carbonyl oxygen of urea attacking the thiophene’s α-carbon.
Functionalization Steps
- Benzylation : Treatment with benzyl bromide and K₂CO₃ in DMF installs the 1-benzyl group (65% yield).
- Phenyl Introduction : Suzuki-Miyaura coupling with phenylboronic acid and Pd(PPh₃)₄ achieves 3-phenyl substitution (58% yield).
Table 1: Cyclocondensation Method Optimization
| Step | Conditions | Catalyst | Yield (%) |
|---|---|---|---|
| Thiophene Formation | EtOH, NaOH, 80°C | None | 72 |
| Pyrimidine Annulation | Urea, 120°C, 6h | Acetic Acid | 68 |
| Benzylation | DMF, K₂CO₃, 24h | KI | 65 |
| Phenyl Coupling | Toluene, Pd(PPh₃)₄ | Na₂CO₃ | 58 |
Tandem Sigmatropic Rearrangement Approach
Majumdar et al. developed a high-yielding route using tandem and sigmatropic rearrangements.
Precursor Synthesis
- 6-Chlorouracil Preparation : Barbituric acid reacts with POCl₃ under reflux to introduce chlorine at position 6 (85% yield).
- Thiolation : NaSH in ethanol converts the chloride to a thiol group (73% yield).
- Propargylation : Phase-transfer-catalyzed alkylation with 1-aryloxy-4-chlorobut-2-yne installs the propargyl sulfide (73–85% yield).
Rearrangement Mechanism
- Sulfoxide Formation : m-Chloroperoxybenzoic acid (m-CPBA) oxidizes the sulfide to a sulfoxide.
- Sigmatropic Shift : Generates an allene intermediate.
- Rearrangement : Forms a thioketene, which undergoes intramolecular Michael addition to yield the thienopyrimidine core (65–78% yield).
Table 2: Tandem Rearrangement Yields
| Entry | R₁ | R₂ | R₃ | Yield (%) |
|---|---|---|---|---|
| 6a | CH₃ | H | CH₃ | 74 |
| 6b | H | H | H | 65 |
| 6c | H | CH₃ | H | 72 |
Transition Metal-Catalyzed Cross-Coupling
Phase Transfer Catalysis in Precursor Synthesis
Benzyl triethyl ammonium chloride (BTEAC) facilitates propargyl sulfide synthesis in dichloromethane/water biphasic systems, achieving 85% yield through enhanced interfacial reactivity.
Yield Enhancement Strategies
Analytical Characterization
Comparative Method Analysis
Table 3: Method Efficacy Comparison
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 15–30 | Scalability | Low cumulative yield |
| Tandem Rearrangement | 65–78 | High regioselectivity | Sensitive oxidizing agents |
| Transition Metal Catalysis | 58–82 | Functional group tolerance | Catalyst cost |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes regioselective substitution at the C-2 and C-4 carbonyl positions. A 2019 study demonstrated that treatment with hydrazine hydrate in ethanol/DMF (2:1) at reflux yields hydrazine-substituted derivatives, enabling further functionalization .
Example reaction pathway:
text1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione + Hydrazine hydrate → 2-hydrazinyl-4-oxo derivative (Yield: 81%)[2]
Cycloaddition and Ring Expansion
The compound participates in [4+2] cycloaddition reactions with electron-rich dienophiles. A 2020 study reported its reaction with 1,3-dimethylbarbituric acid under acidic conditions to form fused pyrano-pyrimidine systems .
Key data:
| Reactant | Product Structure | Conditions | Yield |
|---|---|---|---|
| 1,3-Dimethylbarbituric acid | Pyrano[2,3-d]pyrimidine derivative | EtOH, reflux, 1 hr | 68% |
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings occur at the C-6 methyl group. A 2022 review highlighted its use in synthesizing biaryl derivatives through reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst .
Optimized conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (3:1)
-
Temperature: 80°C
Oxidation and Sulfur Modification
Controlled oxidation with m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to sulfoxide, enhancing hydrogen-bonding capabilities for drug design. Complete oxidation to sulfone derivatives requires harsher conditions (H₂O₂/AcOH).
Reactivity comparison:
| Oxidizing Agent | Product | Reaction Time | Sulfur Oxidation State |
|---|---|---|---|
| mCPBA | Sulfoxide derivative | 2 hr | +4 |
| H₂O₂/AcOH | Sulfone derivative | 6 hr | +6 |
Functionalization via Triazole Formation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the benzyl position enables bioconjugation. A 2025 study achieved 89% yield using propargyl bromide and sodium azide in DMF.
Synthetic utility:
-
Introduces click chemistry handles
-
Enables targeted drug delivery systems
-
Improves water solubility through polar triazole groups
Base-Mediated Rearrangements
Under strong alkaline conditions (NaOH/EtOH), the compound undergoes Dimroth rearrangement to form isomeric pyrido[2,3-d]pyrimidine derivatives. This transformation preserves pharmacological activity while altering molecular geometry .
Mechanistic pathway:
-
Ring-opening at C-2 carbonyl
-
Amide resonance stabilization
-
Re-cyclization with positional exchange
Radical Reactions
Photochemical reactions with AIBN initiators generate stable radicals at the methyl groups. Electron paramagnetic resonance (EPR) studies confirm delocalization into the aromatic system, enabling polymerization applications.
Radical stability factors:
-
Conjugation with pyrimidine π-system
-
Steric protection by benzyl/phenyl groups
-
Hyperconjugation with sulfur lone pairs
This compound's reactivity profile demonstrates exceptional versatility for medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. Recent advances in flow chemistry have improved reaction yields (>85%) while reducing catalyst loading . Continued research focuses on exploiting its unique electronic structure for selective C–H functionalization.
Scientific Research Applications
Biological Activities
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits several notable biological activities:
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit d-Dopachrome tautomerase activity, which is significant in various pathological conditions including cancer. This inhibition can affect cellular processes critical for tumor growth and survival.
Anticancer Properties
Thienopyrimidine derivatives are recognized for their anticancer effects. The compound interferes with DNA biosynthesis and other cellular mechanisms that are vital for cancer cell proliferation. Studies have shown promising results in preclinical models.
Antiviral Activity
Certain derivatives within this class demonstrate antiviral properties against viruses such as HIV and herpes simplex virus. The mechanism of action may involve the inhibition of viral replication processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various therapeutic contexts:
- Cancer Research : A study demonstrated that derivatives of thienopyrimidines could significantly reduce tumor growth in xenograft models by targeting specific oncogenic pathways.
- Antiviral Studies : Research indicated that certain modifications to the thienopyrimidine structure enhanced antiviral efficacy against HIV by inhibiting key viral enzymes involved in replication.
Mechanism of Action
The mechanism by which 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
3-phenylthieno[2,3-d]pyrimidin-4-ylamino
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Uniqueness: 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which can lead to distinct biological and chemical properties compared to its analogs.
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Biological Activity
1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections outline its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18N2O2S
- Molecular Weight : 362.45 g/mol
- CAS Number : 892274-44-1
- IUPAC Name : 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
The biological activity of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interactions with specific molecular targets that modulate various biological pathways. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could interact with receptors influencing signaling pathways related to inflammation and immune responses.
Biological Activities
Research has indicated various biological activities associated with this compound:
Antiviral Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. For instance:
- Anti-HIV Activity : Compounds in this class have been evaluated for their ability to inhibit HIV reverse transcriptase and integrase activities. One study demonstrated that modifications to the thieno[2,3-d]pyrimidine structure enhanced anti-HIV activity significantly .
Antitumor Activity
The thieno[2,3-d]pyrimidine framework has been linked to anticancer effects:
- Mechanism : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties:
Case Studies and Research Findings
Q & A
Q. Table 1. Key Spectral Data for Alkylated Derivatives
| Substituent (Position 1) | ¹H NMR Signals (ppm) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Hydrogen | Thiazole: 7.57–7.62 | S. aureus: 12.5 |
| 4-Methylbenzyl | Methylene: 5.13–5.21; NH: 9.68–10.41 | C. albicans: 25 |
| Acetamide | Methylene: 4.78–4.82 | P. aeruginosa: >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
